2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridine ring and a dihydropyridine ring, which are known for their biological activities. The presence of the oxo group and the carboxamide functionality further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multistep reactions. One common method includes the condensation of appropriate pyridine derivatives with dihydropyridine precursors under controlled conditions. For instance, the reaction may involve the use of oxalyl chloride and trimethylamine in dichloromethane at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The pyridine and dihydropyridine rings can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-oxo-N-(pyridin-4-yl)acetamide
- 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides
Comparison: Compared to these similar compounds, 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its combined pyridine and dihydropyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-N-pyridin-4-yl-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-7H,(H,13,15)(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXIORVPJIDLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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